molecular formula C8H4BrFS B3035519 7-Bromo-4-fluorobenzo[b]thiophene CAS No. 324768-96-9

7-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B3035519
CAS No.: 324768-96-9
M. Wt: 231.09 g/mol
InChI Key: GRWQGVKHZPDRQB-UHFFFAOYSA-N
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Description

7-Bromo-4-fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H4BrFS and a molecular weight of 231.09 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[b]thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluorobenzo[b]thiophene typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the bromination of 4-fluorobenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further utilized in pharmaceutical and material science research .

Scientific Research Applications

7-Bromo-4-fluorobenzo[b]thiophene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-fluorobenzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities. This dual substitution pattern makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

7-bromo-4-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQGVKHZPDRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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